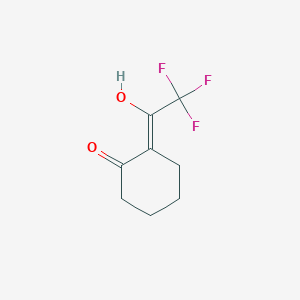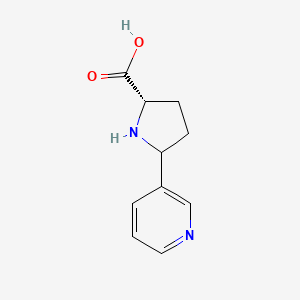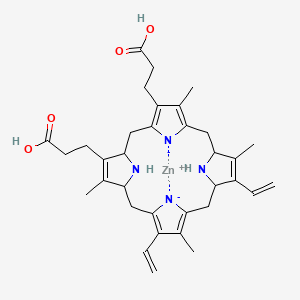
Zn(II)-protoporphyrin IX;ZnPP;Zinc Protoporphyrin-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc Protoporphyrin-9, also known as Zn(II)-protoporphyrin IX, is a metalloporphyrin compound where a zinc ion is coordinated to the protoporphyrin IX ring. This compound is of significant interest due to its unique chemical properties and its role in various biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc Protoporphyrin-9 can be synthesized through the reaction of protoporphyrin IX with zinc salts under controlled conditions. One common method involves dissolving protoporphyrin IX in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding a zinc salt, such as zinc acetate, under an inert atmosphere. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the formation of Zinc Protoporphyrin-9 is complete .
Industrial Production Methods
Industrial production of Zinc Protoporphyrin-9 often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Zinc Protoporphyrin-9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert Zinc Protoporphyrin-9 to its lower oxidation states.
Substitution: The zinc ion in the compound can be substituted with other metal ions through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve the use of other metal salts in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while reduction can yield lower oxidation states of zinc .
Aplicaciones Científicas De Investigación
Zinc Protoporphyrin-9 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study metalloporphyrin chemistry and coordination complexes.
Biology: In biological research, Zinc Protoporphyrin-9 is used to investigate heme metabolism and its role in various physiological processes.
Medicine: It has potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Zinc Protoporphyrin-9 is used in the development of sensors and catalysts due to its unique electronic properties
Mecanismo De Acción
The mechanism by which Zinc Protoporphyrin-9 exerts its effects involves its ability to coordinate with various biological molecules. The zinc ion can interact with proteins and enzymes, influencing their activity and function. This interaction is often mediated through coordination bonds and hydrogen bonding, affecting the molecular targets and pathways involved in processes such as heme metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Heme: Heme is an iron-containing porphyrin that plays a crucial role in oxygen transport and electron transfer.
Protoporphyrin IX: The parent compound of Zinc Protoporphyrin-9, which lacks the coordinated zinc ion.
Zinc Mesoporphyrin: Another zinc-containing porphyrin with similar properties but different side chains.
Uniqueness
Zinc Protoporphyrin-9 is unique due to its specific coordination with zinc, which imparts distinct electronic and chemical properties compared to other metalloporphyrins. This uniqueness makes it valuable in various applications, particularly in studying zinc’s role in biological systems and developing zinc-based therapeutic agents .
Propiedades
Fórmula molecular |
C34H42N4O4Zn |
|---|---|
Peso molecular |
636.1 g/mol |
Nombre IUPAC |
zinc;3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C34H42N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,25,28-29,32,35,38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);/q-2;+2 |
Clave InChI |
GTRPGJCQYYBWCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2CC3=C(C(=C([N-]3)CC4C(=C(C(N4)CC5=C(C(=C([N-]5)CC1N2)C=C)C)C=C)C)C)CCC(=O)O)CCC(=O)O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





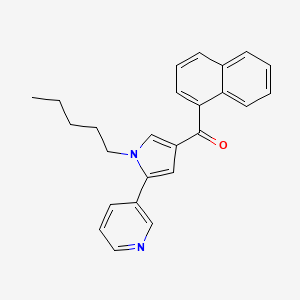
![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)

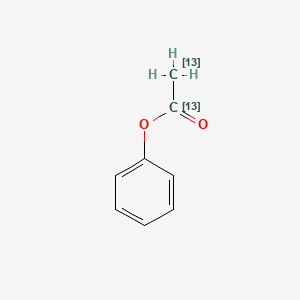
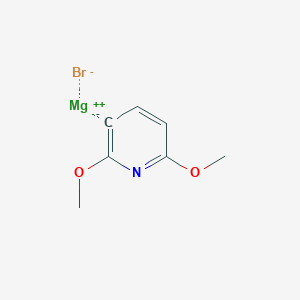
![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)


